6-bromo-1,3-dioxaindane-5-sulfonyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
5279-48-1 |
|---|---|
Molecular Formula |
C7H4BrClO4S |
Molecular Weight |
299.53 g/mol |
IUPAC Name |
6-bromo-1,3-benzodioxole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H4BrClO4S/c8-4-1-5-6(13-3-12-5)2-7(4)14(9,10)11/h1-2H,3H2 |
InChI Key |
NVDQVTRUYIIQHM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC(=C(C=C2O1)Br)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromo 1,3 Dioxaindane 5 Sulfonyl Chloride
Retrosynthetic Analysis of the Compound's Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For 6-bromo-1,3-dioxaindane-5-sulfonyl chloride, the primary disconnections are identified at the carbon-sulfur and carbon-bromine bonds, as these functional groups are typically introduced through electrophilic aromatic substitution.
The retrosynthetic pathway can be outlined as follows:
C-S Bond Disconnection: The sulfonyl chloride group (-SO₂Cl) is disconnected first, leading to the precursor 6-bromo-1,3-dioxaindane. This transformation corresponds to a chlorosulfonylation reaction. The key synthon is the electrophilic species "SO₂Cl⁺", which is generated from a reagent like chlorosulfonic acid. stackexchange.com
C-Br Bond Disconnection: The bromine atom is disconnected next. This points to an electrophilic bromination of the 1,3-dioxaindane core. The regioselectivity of this step is critical to obtain the desired 6-bromo isomer.
1,3-Dioxaindane Core Formation: The final key disconnection breaks down the 1,3-dioxaindane ring. This heterocyclic system is an acetal (B89532) formed from a catechol precursor (a 1,2-dihydroxybenzene derivative) and a one-carbon electrophile, such as formaldehyde (B43269) or its equivalent.
This analysis reveals that a plausible forward synthesis would begin with the formation of the 1,3-dioxaindane ring, followed by sequential regioselective bromination and chlorosulfonylation.
Precursor Synthesis and Functional Group Interconversions Leading to the 1,3-Dioxaindane Core
The 1,3-dioxaindane core is a cyclic acetal. The synthesis of such structures, including the closely related 1,3-dioxolanes and 1,3-dioxanes, typically involves the acid-catalyzed condensation of a diol with an aldehyde or ketone. chemicalbook.comnih.gov
For the 1,3-dioxaindane core, the synthesis would start from a substituted catechol and a formaldehyde source. A common method involves reacting the diol with formaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), often with azeotropic removal of water to drive the equilibrium towards the product. chemicalbook.comresearchgate.net
Table 1: Common Reagents for 1,3-Dioxaindane Ring Formation
| Diol Precursor | Methylene (B1212753) Source | Catalyst | Typical Conditions |
| Catechol (1,2-dihydroxybenzene) | Paraformaldehyde | p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux with Dean-Stark trap |
| Catechol | Dichloromethane | Cesium Carbonate | DMF, elevated temperature |
| Catechol | Formaldehyde (aqueous) | Strong acid resin (e.g., Amberlyst) | Benzene (B151609), reflux |
The choice of starting materials and conditions allows for the synthesis of the foundational 1,3-dioxaindane structure, upon which further functionalization can be performed.
Regioselective Bromination Strategies for the Indane Moiety
The introduction of a bromine atom at the C-6 position of the 1,3-dioxaindane ring requires a highly regioselective electrophilic aromatic substitution. The fused 1,3-dioxole (B15492876) ring acts as an ortho-, para-directing group due to the electron-donating nature of the oxygen atoms. Therefore, direct bromination is expected to occur at positions 4 and 6. Achieving selectivity for the C-6 position over the C-4 position can be challenging and may depend on steric factors and the specific brominating agent used.
Common brominating agents for aromatic compounds include:
Molecular Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃) or in a polar solvent like acetic acid.
N-Bromosuccinimide (NBS): A milder source of electrophilic bromine, often used with an acid catalyst or under free-radical conditions, though the former is relevant for aromatic substitution.
Dioxane Dibromide: A stable, solid complex of dioxane and bromine that serves as a convenient and often more selective brominating agent. beilstein-journals.orgresearchgate.net
Table 2: Comparison of Bromination Reagents for Aromatic Compounds
| Reagent | Conditions | Selectivity | Advantages |
| Br₂/FeBr₃ | Non-polar solvent, 0°C to RT | Moderate to good | High reactivity |
| Br₂/Acetic Acid | Acetic acid, RT | Moderate | Avoids strong Lewis acids |
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, acid catalyst | Often high para-selectivity | Milder, easier to handle |
| Dioxane Dibromide | Solvent-free or in a solvent like CCl₄ | Can be highly regioselective | Solid reagent, operational simplicity researchgate.net |
To achieve the desired 6-bromo isomer, reaction conditions must be carefully controlled. Lower temperatures and the use of milder, sterically demanding brominating agents can favor substitution at the less hindered C-6 position.
Sulfonylation Pathways for the Introduction of the Sulfonyl Chloride Group
The final key functionalization is the introduction of the sulfonyl chloride group at the C-5 position. This is an electrophilic aromatic substitution where the directing effects of both the dioxole ring (ortho-, para-directing) and the bromine atom (ortho-, para-directing but deactivating) must be considered. The C-5 position is ortho to the bromine at C-6 and meta to the ether-like oxygens of the dioxaindane ring, making it an electronically favored position for substitution.
Chlorosulfonic acid (ClSO₃H) is a powerful and widely used reagent for the direct conversion of aromatic C-H bonds to sulfonyl chlorides. globalspec.comtandfonline.comtandfonline.com The reaction is an electrophilic aromatic substitution where the active electrophile is debated but may involve sulfur trioxide (SO₃) or a related species generated in situ. stackexchange.comwikipedia.orgmasterorganicchemistry.com
The general reaction is: Ar-H + 2 ClSO₃H → Ar-SO₂Cl + H₂SO₄ + HCl
Typically, an excess of chlorosulfonic acid is used, often without a solvent, to drive the reaction to completion. globalspec.com The reaction is usually performed at low temperatures (e.g., 0-5°C) to control its high reactivity and minimize side reactions. The product is then isolated by carefully quenching the reaction mixture in ice water.
While chlorosulfonic acid is effective, its high reactivity and corrosive nature have led to the exploration of alternative methods. These often involve a two-step process: sulfonation followed by chlorination.
Sulfonation followed by Chlorination: The aromatic ring can first be sulfonated using fuming sulfuric acid (H₂SO₄/SO₃) to produce the corresponding sulfonic acid (Ar-SO₃H). The sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent.
Thionyl Chloride (SOCl₂): A common reagent for this conversion, often with a catalytic amount of dimethylformamide (DMF).
Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent that can also be used. chemicalbook.com
Table 3: Selected Methods for Sulfonyl Chloride Formation
| Method | Reagent(s) | Typical Conditions | Notes |
| Direct Chlorosulfonylation | Chlorosulfonic Acid (ClSO₃H) | Neat, 0-25°C | Single step, highly reactive globalspec.com |
| Sulfonation then Chlorination | 1. H₂SO₄/SO₃ 2. SOCl₂/cat. DMF | 1. 0-100°C 2. Reflux | Two steps, allows for isolation of sulfonic acid intermediate |
| From Sulfonic Acid Salts | PCl₅ or POCl₃ | Elevated temperatures | Useful if the sulfonic acid salt is readily available chemicalbook.com |
These alternative pathways can offer better control and may be suitable for substrates that are sensitive to the harsh conditions of direct chlorosulfonylation.
Optimization of Reaction Parameters for Yield and Purity
Optimizing the synthesis of this compound involves fine-tuning the conditions for each step to maximize yield and minimize the formation of impurities, such as isomeric byproducts.
Bromination Step: Key parameters include temperature, solvent, and the choice of brominating agent. A screening of different agents (e.g., NBS, dioxane dibromide) and solvents could identify the conditions that provide the highest regioselectivity for the 6-bromo isomer. Monitoring the reaction by techniques like GC-MS or HPLC is essential to determine the optimal reaction time and prevent over-bromination.
Sulfonylation Step: When using chlorosulfonic acid, the stoichiometry of the reagent is critical. Using a large excess ensures complete conversion but can lead to side products. The temperature of the reaction and the rate of addition of the substrate must be carefully controlled to manage the exothermic nature of the reaction. The quenching procedure is also vital; slow addition to ice is necessary to dissipate heat and precipitate the sulfonyl chloride product cleanly.
Purification: Each intermediate and the final product will likely require purification. Recrystallization is often the method of choice for solid compounds like sulfonyl chlorides, as it can effectively remove isomeric impurities and unreacted starting materials. The choice of solvent for recrystallization is a key parameter to optimize for achieving high purity and recovery.
By systematically adjusting these parameters, a robust and efficient synthesis can be developed to produce this compound with high yield and purity.
Scalability Considerations for Preparative Synthesis
The key transformation in the proposed synthesis is the chlorosulfonation of the 6-bromo-1,3-dioxaindane intermediate. Chlorosulfonation reactions are widely used in industrial processes but present several challenges upon scale-up. nih.gov
Key Scalability Considerations for Chlorosulfonation:
Reagent Handling and Safety: Chlorosulfonic acid is a highly corrosive and reactive reagent that reacts violently with water. nih.gov Its handling on a large scale requires specialized equipment and stringent safety protocols to prevent accidents and exposure.
Exothermic Nature: The reaction of chlorosulfonic acid with aromatic compounds is typically highly exothermic. nih.gov Effective heat management is crucial to control the reaction rate and prevent runaway reactions. This often necessitates the use of jacketed reactors with efficient cooling systems and careful control of the addition rate of the reagent.
Byproduct Management: The chlorosulfonation reaction produces hydrogen chloride gas as a byproduct. nih.gov A robust off-gas scrubbing system is required to neutralize the acidic gas before it is released into the atmosphere.
Work-up and Isolation: The work-up procedure for chlorosulfonation reactions often involves quenching the reaction mixture with ice or water, which can be hazardous on a large scale due to the violent reaction of excess chlorosulfonic acid. The isolation of the solid sulfonyl chloride product may require filtration and drying, which need to be performed under controlled conditions to avoid decomposition of the product.
To address these scalability challenges, modern chemical manufacturing is increasingly adopting continuous flow technologies. nih.gov Continuous flow reactors offer significant advantages for hazardous reactions like chlorosulfonation, including:
Enhanced Safety: The small reaction volumes within a continuous flow reactor minimize the amount of hazardous material present at any given time, reducing the risk of thermal runaway. nih.gov
Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for more efficient heat exchange, enabling better temperature control of exothermic reactions. nih.gov
Increased Efficiency: Continuous processing can lead to higher throughput and more consistent product quality compared to batch processing. nih.gov
The table below summarizes the key parameters and challenges associated with the scalability of the chlorosulfonation step.
| Parameter | Batch Processing Challenges | Continuous Flow Advantages |
| Heat Management | Difficult to control large exotherms, risk of runaway reactions. | Excellent heat transfer, precise temperature control. |
| Safety | Handling of large quantities of corrosive and reactive reagents. | Small reactor volumes, reduced inventory of hazardous materials. |
| Byproduct Removal | Requires large-scale gas scrubbing systems. | Efficient gas-liquid separation and continuous neutralization. |
| Mixing | Potential for localized "hot spots" and incomplete mixing. | Efficient and predictable mixing patterns. |
| Process Control | Slower response to process deviations. | Rapid response times and better process automation. |
Reactivity and Reaction Mechanisms of 6 Bromo 1,3 Dioxaindane 5 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This renders it susceptible to attack by a wide variety of nucleophiles, leading to the displacement of the chloride ion.
Formation of Sulfonamides
The reaction of 6-bromo-1,3-dioxaindane-5-sulfonyl chloride with primary or secondary amines is a fundamental transformation that yields the corresponding sulfonamides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the amine attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, usually facilitated by a base, results in the formation of the stable sulfonamide linkage. The choice of base and solvent can influence the reaction rate and yield.
Table 1: Examples of Sulfonamide Formation
| Amine Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Ammonia | 6-bromo-1,3-dioxaindane-5-sulfonamide | Base (e.g., pyridine), Solvent (e.g., CH₂Cl₂) |
| Aniline | N-phenyl-6-bromo-1,3-dioxaindane-5-sulfonamide | Base (e.g., triethylamine), Solvent (e.g., THF) |
Synthesis of Sulfonate Esters
Similarly, alcohols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. This reaction is also typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct. The mechanism is analogous to that of sulfonamide formation, involving a tetrahedral intermediate. The resulting sulfonate esters are often good leaving groups in subsequent nucleophilic substitution reactions.
Table 2: Examples of Sulfonate Ester Synthesis
| Alcohol Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Methanol | Methyl 6-bromo-1,3-dioxaindane-5-sulfonate | Base (e.g., pyridine), Solvent (e.g., CH₂Cl₂) |
| Ethanol | Ethyl 6-bromo-1,3-dioxaindane-5-sulfonate | Base (e.g., triethylamine), Solvent (e.g., THF) |
Reactions with Carbon Nucleophiles
Carbon nucleophiles, such as Grignard reagents or organolithium compounds, can also react with sulfonyl chlorides. However, these reactions can be more complex and may lead to a mixture of products, including sulfones, through the displacement of the chloride. The reaction conditions need to be carefully controlled to achieve the desired outcome.
Electrophilic Reactivity of the Sulfonyl Chloride Group
While the primary reactivity of the sulfonyl chloride group is as an electrophile in nucleophilic substitution reactions, it can also participate in certain electrophilic reactions. For instance, under Friedel-Crafts conditions, the sulfonyl chloride can act as an electrophile to sulfonylate aromatic rings, although this is less common than its reactions with N- and O-nucleophiles. The strong electron-withdrawing nature of the sulfonyl group deactivates the attached benzene (B151609) ring, making further electrophilic aromatic substitution on the 6-bromo-1,3-dioxaindane ring itself less favorable.
Reactivity of the Aryl Bromide Moiety
The bromine atom attached to the aromatic ring provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The aryl bromide moiety of this compound is a suitable substrate for several palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the final product and regenerate the catalyst.
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or alkyl group.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to yield an arylated alkyne.
Heck Coupling: The Heck reaction enables the arylation of an alkene. The aryl bromide reacts with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond between the aryl group and the alkene.
Table 3: Potential Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Potential Product | Catalyst System |
|---|---|---|---|
| Suzuki | Phenylboronic acid | 6-phenyl-1,3-dioxaindane-5-sulfonyl chloride | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Sonogashira | Phenylacetylene | 6-(phenylethynyl)-1,3-dioxaindane-5-sulfonyl chloride | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
It is important to note that the sulfonyl chloride group may need to be protected or may influence the outcome of these cross-coupling reactions, depending on the specific reaction conditions employed.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is a subject of significant interest, although specific experimental studies on this particular molecule are not extensively documented in publicly available literature. However, by examining the structural features of the compound, its reactivity can be inferred based on established principles of SNAr mechanisms. The presence of a bromine atom and a sulfonyl chloride group on the aromatic ring, which is also part of a 1,3-dioxaindane system, presents a unique combination of electronic and steric influences.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate through resonance, thereby facilitating the reaction. nih.gov In this compound, the sulfonyl chloride group at the 5-position is a powerful electron-withdrawing group, which would activate the bromine at the 6-position towards nucleophilic attack.
The rate of SNAr reactions is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the solvent. For aryl halides, the leaving group ability often follows the trend F > Cl > Br > I, which is counterintuitive to the trend in acidity of the hydrogen halides. This is because the rate-determining step is typically the attack of the nucleophile, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com
While specific kinetic data for this compound is unavailable, a hypothetical reaction with a generic nucleophile (Nu-) can be considered to illustrate the expected pathway and the influence of substituents.
Hypothetical SNAr Reaction Data
This table presents hypothetical data for the reaction of this compound with different nucleophiles to illustrate potential reactivity trends. These are not based on experimental results for this specific compound.
| Nucleophile (Nu⁻) | Solvent | Temperature (°C) | Hypothetical Rate Constant (k, M⁻¹s⁻¹) | Hypothetical Product |
| CH₃O⁻ | Methanol | 50 | 1.2 x 10⁻⁴ | 6-methoxy-1,3-dioxaindane-5-sulfonyl chloride |
| NH₃ | Ethanol | 70 | 5.8 x 10⁻⁵ | 6-amino-1,3-dioxaindane-5-sulfonyl chloride |
| CN⁻ | DMSO | 100 | 3.4 x 10⁻³ | 6-cyano-1,3-dioxaindane-5-sulfonyl chloride |
Reactions Involving the 1,3-Dioxaindane Ring System
Stability and Cleavage Reactions of the Acetal (B89532) Linkage
Cyclic acetals like the 1,3-dioxaindane moiety are generally stable under basic and neutral conditions, making them excellent protecting groups for carbonyl compounds. organic-chemistry.orgthieme-connect.de However, they are susceptible to cleavage under acidic conditions. The mechanism of acid-catalyzed hydrolysis involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation and a diol. Subsequent attack by water leads to the corresponding aldehyde or ketone and the diol.
The stability of the 1,3-dioxaindane ring in this compound would be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing sulfonyl chloride and bromine groups would likely have a modest effect on the intrinsic stability of the acetal, as their influence is primarily on the aromatic ring's reactivity.
Factors Affecting Acetal Stability
| Condition | Stability of 1,3-Dioxaindane Ring | Rationale |
| Strong Acid (e.g., aq. HCl) | Labile | Protonation of oxygen leads to cleavage. |
| Strong Base (e.g., NaOH) | Stable | Resistant to nucleophilic attack by hydroxide. |
| Oxidizing Agents (e.g., KMnO₄) | Generally Stable | Acetal linkage is not readily oxidized under standard conditions. |
| Reducing Agents (e.g., NaBH₄) | Stable | Not susceptible to reduction by common hydride reagents. |
Ring-Opening and Rearrangement Processes
Beyond simple hydrolytic cleavage, 1,3-dioxane-type acetals can undergo other ring-opening and rearrangement reactions, often promoted by Lewis acids or under specific reaction conditions. researchgate.net For instance, treatment with Lewis acids in the presence of a reducing agent can lead to the reductive cleavage of the acetal to form a mono-protected diol. lookchem.com
While specific studies on this compound are lacking, analogous systems suggest that the regioselectivity of such ring-opening reactions can be influenced by steric and electronic factors within the molecule. researchgate.net Rearrangement processes for the 1,3-dioxaindane system itself are not commonly reported under typical synthetic conditions, as the fused aromatic ring provides significant structural rigidity. Cationic ring-opening polymerization can occur with related 1,3-dioxolanes, but this is less relevant for the substituted aromatic system in the title compound under typical synthetic transformations. researchgate.netrsc.org
Reaction Mechanisms and Kinetic Studies
A detailed understanding of the reaction mechanisms and kinetics is fundamental to controlling the reactivity of this compound. Due to the absence of specific experimental data for this compound, this section will discuss the expected mechanistic pathways and kinetic parameters based on general principles of physical organic chemistry.
Elucidation of Reaction Pathways using Mechanistic Probes
Mechanistic probes are instrumental in distinguishing between different possible reaction pathways. For the SNAr reactions of this compound, "element effect" studies could be employed. By comparing the reaction rates of the bromo-substituted compound with its fluoro-, chloro-, and iodo-analogs, insights into the rate-determining step can be gained. A large rate enhancement with fluorine would support the classical addition-elimination mechanism where the initial nucleophilic attack is rate-limiting. youtube.com
For reactions involving the sulfonyl chloride group, the use of different nucleophiles with varying basicity and nucleophilicity can help elucidate the mechanism. The reactions of sulfonyl chlorides can proceed through different pathways, including direct nucleophilic substitution at the sulfur atom. scispace.comacs.org
Kinetic Isotope Effects and Transition State Analysis
Kinetic isotope effects (KIEs) are a powerful tool for probing the structure of transition states. For the SNAr reaction at the bromine-bearing carbon, a secondary KIE could be measured by replacing the hydrogen atoms on the nucleophile with deuterium. The magnitude of the KIE would provide information about changes in hybridization and bonding at the transition state.
In the context of reactions involving the sulfonyl chloride group, solvent kinetic isotope effects (SKIEs), determined by comparing reaction rates in H₂O and D₂O, can reveal the role of the solvent in the transition state. researchgate.net For example, a significant SKIE would suggest that water is involved as a nucleophile or as a general base catalyst in the rate-determining step.
Hypothetical Kinetic Isotope Effect Data for SNAr
This table presents hypothetical KIE data for the reaction of this compound with an amine to illustrate the principles of transition state analysis. These values are illustrative and not based on experimental measurements for this compound.
| Isotopic Substitution | Hypothetical kH/kD | Interpretation |
| Nucleophile (R-NH₂ vs. R-ND₂) | 1.2 | Suggests some degree of N-H bond breaking in the transition state, possibly through proton transfer to the solvent or another base. |
| Solvent (H₂O vs. D₂O) | 2.5 | Indicates that water is involved in the rate-determining step, likely acting as a proton transfer agent to stabilize the developing negative charge on the sulfonyl group or assisting in the departure of the leaving group. |
Applications in Advanced Organic Synthesis
Role as a Key Building Block for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. 6-bromo-1,3-dioxaindane-5-sulfonyl chloride serves as a valuable precursor for the generation of a variety of heterocyclic systems. The highly electrophilic sulfonyl chloride moiety readily reacts with a wide range of binucleophiles, leading to the formation of diverse ring structures. For instance, reaction with 1,2-aminoalcohols can yield six- and seven-membered heterocyclic compounds. researchgate.netnih.gov This transformation proceeds through the initial formation of a sulfonamide, followed by an intramolecular cyclization.
The versatility of this approach allows for the synthesis of a range of heterocyclic frameworks, including morpholines, thiomorpholines, and piperazines, by choosing the appropriate binucleophile. researchgate.net The bromine atom on the aromatic ring can be further functionalized, either before or after the formation of the heterocyclic ring, to introduce additional diversity into the target molecules.
| Binucleophile | Resulting Heterocycle |
| 1,2-Aminoalcohol | Morpholine derivative |
| 1,2-Aminothiol | Thiomorpholine derivative |
| 1,2-Diamine | Piperazine derivative |
Utilization in the Construction of Complex Natural Products
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its structural motifs are present in various biologically active molecules. The bromo-benzodioxole core is a key feature in a number of natural products and designed molecules. The synthetic utility of related bromo-benzodioxole aldehydes in building complex molecular architectures suggests that this compound could be a valuable intermediate in similar synthetic endeavors. The sulfonyl chloride group can be transformed into a sulfonamide, which can act as a key functional handle for subsequent carbon-carbon bond-forming reactions or as a directing group in stereoselective transformations.
Application in the Synthesis of Designed Molecular Architectures
The predictable reactivity of the sulfonyl chloride group makes this compound an excellent candidate for the construction of designed molecular architectures. The formation of sulfonamides from sulfonyl chlorides and primary or secondary amines is a robust and high-yielding reaction. This reliability allows for the systematic assembly of larger molecules with well-defined shapes and functionalities. For example, by reacting this compound with diamines of varying lengths, one could synthesize a series of macrocycles with tailored cavity sizes. The bromine atom provides an additional site for modification, enabling the attachment of these architectures to solid supports or other molecular components.
Contributions to Combinatorial Chemistry and Library Generation
Combinatorial chemistry has become a powerful tool for the rapid discovery of new drug candidates and functional materials. nih.gov The generation of large and diverse chemical libraries is central to this approach. nih.gov this compound is an ideal building block for combinatorial library synthesis due to its bifunctional nature. The sulfonyl chloride can be reacted with a diverse set of amines to generate a library of sulfonamides. Subsequently, the bromine atom can be subjected to a variety of cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, with a second set of diverse building blocks. This two-dimensional diversification strategy allows for the rapid generation of a large number of unique compounds from a single starting material.
| Diversification Point 1 (Sulfonyl Chloride) | Diversification Point 2 (Bromine) |
| Reaction with various primary and secondary amines | Suzuki coupling with boronic acids |
| Stille coupling with organostannanes | |
| Heck coupling with alkenes | |
| Buchwald-Hartwig amination with amines |
Development of Novel Reagents and Catalysts from its Derivatives
The inherent reactivity of the functional groups in this compound can be harnessed to develop novel reagents and catalysts. For instance, the sulfonamide derivatives can be further modified to incorporate catalytically active moieties. The rigid 1,3-dioxaindane scaffold can serve as a chiral backbone for the design of asymmetric catalysts. By starting with an enantiomerically pure precursor, it is possible to synthesize chiral ligands for transition metal-catalyzed reactions. The bromine atom can be used to attach these catalytic units to polymeric supports, facilitating catalyst recovery and reuse.
Derivatives, Analogues, and Structure Reactivity Relationships
Synthesis of Analogues with Modifications to the Bromo-Substituent
The bromine atom on the aromatic ring serves as a synthetic handle for introducing a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions. These transformations allow for the generation of a diverse library of analogues with varied steric and electronic properties at the 6-position, which can, in turn, influence the reactivity of the distal sulfonyl chloride group.
Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) can replace the bromine atom with alkyl, alkenyl, or aryl groups.
Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) introduces alkynyl substituents.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, replacing the bromine with primary or secondary amines to yield aniline derivatives.
Heck Coupling: Reaction with alkenes can be used to introduce vinyl groups at the 6-position.
These modifications provide a powerful strategy for fine-tuning the molecular properties of the scaffold.
| Reaction Type | Reagents | Product Class (Analogue) | General Structure of Product |
| Suzuki-Miyaura | R-B(OH)₂, Pd Catalyst, Base | 6-Aryl/Alkyl-1,3-dioxaindane-5-sulfonyl chloride | R = Aryl, Alkyl |
| Sonogashira | R-C≡CH, Pd/Cu Catalyst, Base | 6-Alkynyl-1,3-dioxaindane-5-sulfonyl chloride | R = H, Alkyl, Aryl |
| Buchwald-Hartwig | R¹R²NH, Pd Catalyst, Base | 6-(Amino)-1,3-dioxaindane-5-sulfonyl chloride | R¹, R² = H, Alkyl, Aryl |
Synthesis of Analogues with Variations in the Sulfonyl Chloride Group
The sulfonyl chloride is a highly reactive electrophilic functional group that readily undergoes nucleophilic substitution. fiveable.me This reactivity is the primary route to analogues where the sulfonyl chloride moiety is converted into other sulfur-containing functional groups.
Sulfonamide Formation: This is one of the most common reactions of sulfonyl chlorides, where primary or secondary amines displace the chloride to form highly stable sulfonamides. fiveable.mewikipedia.org This reaction is fundamental in medicinal chemistry.
Sulfonate Ester Formation: Alcohols and phenols react with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like pyridine (B92270), to yield sulfonate esters. fiveable.mewikipedia.org
Hydrolysis: Reaction with water leads to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. wikipedia.org
| Reaction Type | Nucleophile | Product Class (Analogue) | Resulting Functional Group |
| Sulfonamidation | R¹R²NH (Amine) | Sulfonamide | -SO₂NR¹R² |
| Sulfonate Esterification | R'OH (Alcohol) | Sulfonate Ester | -SO₂OR' |
| Hydrolysis | H₂O (Water) | Sulfonic Acid | -SO₃H |
Synthesis of Analogues with Alterations to the 1,3-Dioxaindane Ring System
The 1,3-dioxaindane core, a cyclic acetal (B89532), is typically formed from the condensation of a catechol derivative with an aldehyde or ketone. Altering these precursors allows for the synthesis of analogues with modified ring systems.
Variation of the Acetal Carbon: The parent 1,3-dioxaindane (formally a 1,3-benzodioxole) is derived from formaldehyde (B43269). Using other aldehydes (e.g., acetaldehyde) or ketones (e.g., acetone) in the cyclization step would introduce one or two alkyl substituents at the 2-position of the heterocyclic ring, altering its steric profile.
Ring Expansion: By replacing the catechol precursor with a derivative of 1,2-benzenedimethanol and condensing it with an aldehyde, a six-membered 1,3-dioxane analogue can be formed. The conformational properties of 1,3-dioxanes, which typically adopt a chair-like conformation, differ significantly from the planar 1,3-dioxolane ring. thieme-connect.de
Alternative Heterocycles: More profound alterations could involve replacing the entire bicyclic system with other scaffolds, such as an oxetane, which has found applications as a polar and metabolically stable isostere in medicinal chemistry. beilstein-journals.org
| Modification Strategy | Precursors | Resulting Analogue System | Key Feature |
| Acetal Substitution | Catechol derivative + Ketone (e.g., Acetone) | 2,2-Dimethyl-1,3-dioxaindane derivative | Gem-dimethyl group at C2 |
| Ring Expansion | 1,2-Benzenedimethanol derivative + Aldehyde | 1,3-Dioxane-fused aromatic ring | Six-membered heterocyclic ring |
| Ring Substitution | Catechol derivative + Substituted Aldehyde | 2-Substituted-1,3-dioxaindane derivative | Single substituent at C2 |
Comparative Reactivity Studies of Structural Analogues
The reactivity of the sulfonyl chloride group is highly sensitive to the electronic nature of the substituents on the aromatic ring. This can be understood by considering the mechanism of nucleophilic substitution at the sulfur atom.
The reaction proceeds via attack of a nucleophile on the electrophilic sulfur center. The rate of this reaction is enhanced by factors that increase the partial positive charge on the sulfur atom. Therefore, electron-withdrawing groups (EWGs) on the aromatic ring increase the reactivity of the sulfonyl chloride, while electron-donating groups (EDGs) decrease it. nih.gov
For analogues synthesized via modification of the bromo-substituent (as described in 5.1), a clear trend in reactivity would be expected.
| Analogue (Substituent at C6) | Electronic Effect | Expected Relative Reactivity of Sulfonyl Chloride |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Highest |
| -CN (Cyano) | Strong Electron-Withdrawing | High |
| -Br (Bromo, parent compound) | Weak Electron-Withdrawing | Moderate |
| -C₆H₅ (Phenyl) | Weak Electron-Withdrawing | Moderate |
| -CH₃ (Methyl) | Weak Electron-Donating | Low |
| -NH₂ (Amino) | Strong Electron-Donating | Lowest |
Studies on various arenesulfonyl chlorides have confirmed these trends. For instance, a 3-trifluoromethyl (-CF₃) substituted benzenesulfonyl chloride is approximately 10 times more reactive in chloride exchange reactions than the unsubstituted version, while a 4-dimethylamino (-NMe₂) substituted analogue is about 12 times slower. nih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Analysis
QSRR provides a mathematical framework for correlating molecular structure with chemical reactivity. For substituted aromatic systems, the Hammett equation is a classic and effective QSRR model:
log(k/k₀) = σρ
Where:
k is the rate constant for the substituted compound.
k₀ is the rate constant for the unsubstituted parent compound.
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.
A kinetic study on the chloride-chloride exchange reaction in a series of 22 variously substituted arenesulfonyl chlorides determined a Hammett ρ-value of +2.02. dntb.gov.ua The positive sign of ρ indicates that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values) and decelerated by electron-donating substituents (which have negative σ values). This is consistent with a reaction mechanism where negative charge builds up in the transition state, which is stabilized by EWGs. nih.govdntb.gov.ua
This ρ value can be used to predict the relative reactivity of analogues of 6-bromo-1,3-dioxaindane-5-sulfonyl chloride where the bromo group has been replaced by other substituents.
| Substituent (at C6) | Hammett Constant (σ_para) | Predicted Effect on Reaction Rate |
| -N(CH₃)₂ | -0.83 | Strong Deceleration |
| -OCH₃ | -0.27 | Moderate Deceleration |
| -CH₃ | -0.17 | Slight Deceleration |
| -H | 0.00 | Baseline |
| -Br | +0.23 | Slight Acceleration |
| -CF₃ | +0.54 | Moderate Acceleration |
| -CN | +0.66 | Strong Acceleration |
| -NO₂ | +0.78 | Very Strong Acceleration |
This analysis demonstrates how QSRR can be a powerful predictive tool in designing analogues with tailored reactivity profiles.
Computational and Theoretical Studies
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
There are no specific quantum chemical calculations for 6-bromo-1,3-dioxaindane-5-sulfonyl chloride available in the reviewed literature. Such calculations would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, these calculations would provide insights into the electronic structure, including the distribution of electron density, molecular orbitals, and electrostatic potential.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
No DFT studies specifically investigating the reaction mechanisms of this compound have been found. DFT is a widely used computational method to study the thermodynamics and kinetics of chemical reactions. For this compound, DFT could be employed to explore reaction pathways, identify transition states, and calculate activation energies for reactions involving the sulfonyl chloride group or other parts of the molecule.
Molecular Dynamics Simulations for Conformational Analysis
There is no available research on molecular dynamics (MD) simulations for the conformational analysis of this compound. MD simulations are used to study the dynamic behavior of molecules over time, providing information about accessible conformations, flexibility, and intermolecular interactions. Such simulations could reveal the preferred shapes of the molecule in different environments.
Prediction of Reactivity and Selectivity using Computational Models
Specific computational models to predict the reactivity and selectivity of this compound are not described in the current literature. Computational models, often based on quantum chemical calculations, can be used to predict sites of nucleophilic or electrophilic attack, acidity of protons, and the regioselectivity and stereoselectivity of reactions.
Solvation Effects and Reaction Energy Landscapes
There is a lack of studies on the solvation effects and reaction energy landscapes for this compound. The surrounding solvent can significantly influence the behavior of a molecule. Computational models that incorporate solvent effects, either explicitly or implicitly, are crucial for accurately describing reaction energy landscapes, which map the energy of a system as a function of the geometric coordinates of the reacting species.
Advanced Spectroscopic and Spectrometric Methodologies for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "6-bromo-1,3-dioxaindane-5-sulfonyl chloride" in solution. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic and the dioxaindane ring protons. Due to the lack of specific experimental data for this compound, predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of structurally similar compounds such as 6-bromo-1,3-benzodioxole-4-carbaldehyde. chemicalbook.com The aromatic region would likely show two singlets, corresponding to the protons at positions 4 and 7. The methylene (B1212753) protons of the dioxolane ring are expected to appear as a singlet further upfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Based on data from related 1,3-benzodioxole (B145889) derivatives, the aromatic carbons will resonate in the downfield region, with the carbon bearing the sulfonyl chloride group and the brominated carbon showing characteristic shifts. chemicalbook.comspectrabase.com The methylene carbon of the dioxaindane ring is expected at a higher field.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (Aromatic H-4) | ~7.5 - 7.8 | Singlet | Shift influenced by the adjacent sulfonyl chloride group. |
| ¹H (Aromatic H-7) | ~7.2 - 7.4 | Singlet | Shift influenced by the adjacent bromine atom. |
| ¹H (Dioxaindane CH₂) | ~6.1 - 6.3 | Singlet | Methylene bridge protons. |
| ¹³C (C-SO₂Cl) | ~140 - 145 | Singlet | Quaternary carbon attached to the sulfonyl chloride group. |
| ¹³C (C-Br) | ~115 - 120 | Singlet | Quaternary carbon attached to the bromine atom. |
| ¹³C (Aromatic CH) | ~110 - 130 | Doublet | Aromatic carbons with attached protons. |
| ¹³C (Quaternary C) | ~145 - 150 | Singlet | Quaternary carbons of the benzodioxole system. |
| ¹³C (Dioxaindane CH₂) | ~102 - 105 | Triplet | Methylene bridge carbon. |
Note: These are predicted values and may vary from experimental results.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "this compound," as well as for elucidating its fragmentation pathways under ionization. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), provides a distinctive signature in the mass spectrum, aiding in the confirmation of the molecular formula.
The fragmentation of aromatic sulfonyl chlorides upon electron impact ionization typically involves the loss of the sulfonyl chloride group or its components. Expected fragmentation pathways for "this compound" would include:
Loss of Cl: Formation of a [M-Cl]⁺ ion.
Loss of SO₂: A common fragmentation for sulfonyl compounds, leading to a [M-SO₂]⁺ radical cation.
Loss of SO₂Cl: Cleavage of the C-S bond to generate a [M-SO₂Cl]⁺ fragment corresponding to the brominated dioxaindane cation.
Cleavage of the dioxaindane ring: Further fragmentation of the heterocyclic ring can also be anticipated.
Isotopic labeling studies, for instance, using ³⁷Cl or ¹⁸O in the sulfonyl chloride group, could be employed to definitively track the fragmentation pathways and understand the rearrangement mechanisms in the mass spectrometer.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Notes |
| [M]⁺ | 311.87 (for ⁷⁹Br, ³⁵Cl) | Molecular ion with characteristic isotopic pattern. |
| [M-Cl]⁺ | 276.91 (for ⁷⁹Br) | Loss of a chlorine atom. |
| [M-SO₂]⁺ | 247.91 (for ⁷⁹Br, ³⁵Cl) | Loss of sulfur dioxide. |
| [M-SO₂Cl]⁺ | 212.95 (for ⁷⁹Br) | Formation of the bromo-dioxaindane cation. |
Note: m/z values are calculated for the most abundant isotopes.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis in Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in "this compound." These techniques are particularly useful for identifying the characteristic vibrations of the sulfonyl chloride group and the substituted aromatic ring.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the SO₂Cl group. Based on general data for sulfonyl chlorides, strong asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com Other expected absorptions include C-H stretching of the aromatic ring and the methylene group, C=C stretching of the aromatic ring, and C-O stretching of the dioxaindane moiety.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. A characteristic Raman frequency for the S-Cl bond in aromatic sulfonyl chlorides is typically observed around 375 cm⁻¹. ericoc.comcdnsciencepub.com The symmetric stretching of the S=O bonds also gives a strong Raman signal.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| SO₂ | Asymmetric Stretch | 1370 - 1410 (Strong) | Weak |
| SO₂ | Symmetric Stretch | 1166 - 1204 (Strong) | Strong |
| S-Cl | Stretch | ~600 - 700 (Medium) | ~375 (Strong) |
| Aromatic C=C | Stretch | ~1450 - 1600 (Medium) | Medium |
| C-O-C | Asymmetric Stretch | ~1250 (Strong) | Weak |
| C-Br | Stretch | ~500 - 600 (Medium) | Medium |
Note: These are predicted frequency ranges and may vary from experimental results.
X-ray Crystallography for Solid-State Structural Determination and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of "this compound" would provide accurate bond lengths, bond angles, and torsional angles. Based on crystallographic data of similar 1,3-benzodioxole derivatives, the benzodioxole ring system is expected to be nearly planar. nih.govnih.govresearchgate.net The conformation of the five-membered dioxolane ring can vary from planar to an envelope conformation. nih.gov The crystal packing would likely be influenced by intermolecular interactions such as halogen bonding involving the bromine atom and dipole-dipole interactions of the sulfonyl chloride group.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Advanced in situ spectroscopic techniques are invaluable for monitoring the synthesis of "this compound" in real-time. Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to follow the progress of the sulfonation and chlorination reactions by monitoring the appearance of the characteristic sulfonyl chloride bands and the disappearance of reactant signals. rsc.orgyoutube.com This allows for the optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, leading to improved yield and purity of the final product. Process Analytical Technology (PAT) tools incorporating these spectroscopic methods can be implemented for robust and controlled manufacturing processes.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes
The traditional synthesis of sulfonyl chlorides often involves harsh reagents and generates significant waste. Future research will undoubtedly focus on developing more environmentally benign methods for the preparation of 6-bromo-1,3-dioxaindane-5-sulfonyl chloride and its derivatives.
Modern approaches to sulfonyl chloride synthesis that could be adapted for this compound include:
Bleach-Mediated Oxidative Chlorosulfonation: This method offers a more environmentally friendly alternative to traditional chlorination agents.
N-Chlorosuccinimide (NCS) Based Methods: NCS provides a milder and more selective route for the chlorosulfonation of various sulfur-containing precursors. nih.gov
Photocatalysis: The use of heterogeneous photocatalysts, such as potassium poly(heptazine imide), allows for the synthesis of sulfonyl chlorides under mild, visible-light-mediated conditions, reducing the reliance on harsh reagents. nih.gov
Flow Chemistry: Continuous flow reactors offer enhanced safety, better process control, and scalability for sulfonyl chloride synthesis, minimizing waste and improving efficiency.
These greener synthetic strategies would not only reduce the environmental impact but also potentially offer safer and more cost-effective production routes for this compound.
Exploration of Novel Reactivity Patterns and Transformation
Beyond its classical role in forming sulfonamides and sulfonates, the reactivity of this compound presents numerous opportunities for exploration. The presence of the sulfonyl chloride, bromo, and dioxaindane moieties allows for a diverse range of chemical transformations.
Future research could focus on:
Photoredox Catalysis: Visible-light photoredox catalysis can be employed to generate sulfonyl radicals from sulfonyl chlorides. nih.govbohrium.com These highly reactive intermediates can participate in a variety of novel transformations, including:
Radical-Radical Cross-Coupling: Coupling with trifluoroborate salts to form new C-S bonds. enamine.net
Addition to Unsaturated Bonds: Reaction with alkenes and alkynes to generate complex sulfonated products. bohrium.com
Cascade Reactions: Initiating cyclization cascades to build complex molecular architectures.
Desulfonylative Cross-Coupling Reactions: The sulfonyl chloride group can be extruded as sulfur dioxide, enabling the use of the aryl moiety in cross-coupling reactions. This would allow the 6-bromo-1,3-dioxaindane fragment to be incorporated into various molecular scaffolds.
Dual Functionalization: The bromo and sulfonyl chloride groups can be selectively functionalized in sequential or one-pot reactions, leading to the rapid construction of highly functionalized molecules.
These novel reactivity patterns would significantly expand the synthetic utility of this compound, providing access to new classes of compounds with potentially interesting biological or material properties.
Integration into Flow Chemistry Systems
The integration of reactions involving this compound into continuous flow chemistry systems represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. nih.gov
Key areas for exploration include:
Continuous Synthesis of Derivatives: The synthesis of sulfonamides, sulfonates, and other derivatives from this compound can be performed in continuous flow reactors. This would allow for:
Improved Safety: Better management of exothermic reactions.
Enhanced Control: Precise control over reaction time, temperature, and stoichiometry, leading to higher yields and purity.
Scalability: Seamless transition from laboratory-scale synthesis to larger-scale production. rsc.org
Multi-step Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps without the need for isolation and purification of intermediates. This could be applied to the synthesis of complex molecules starting from this compound.
Automated Synthesis and Optimization: The use of automated flow systems can accelerate reaction optimization and the generation of compound libraries for screening purposes.
The adoption of flow chemistry for reactions involving this compound would not only improve the efficiency and safety of chemical synthesis but also facilitate its application in industrial settings.
Applications in Materials Science and Polymer Chemistry
The unique structural features of this compound make it an attractive building block for the development of novel polymers and functional materials.
Potential applications in this area include:
High-Performance Polymers: The rigid 1,3-dioxaindane unit can impart thermal stability and mechanical strength to polymers. The sulfonyl group can be used to create:
Polysulfonamides: These polymers are known for their excellent thermal and mechanical properties. nih.gov
Polysulfonates: These materials are tough and impact-resistant. acs.org
Polysulfones: These polymers exhibit outstanding resistance to heat and oxidation. nih.gov
Functional Polymers: The bromo group on the aromatic ring can serve as a handle for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties.
Membrane Technology: The sulfonated polymers derived from this monomer could be explored for applications in proton exchange membranes for fuel cells or in separation technologies.
Functional Coatings and Adhesives: The reactivity of the sulfonyl chloride group can be utilized to graft the molecule onto surfaces, creating functional coatings with specific properties such as hydrophobicity, biocompatibility, or flame retardancy.
The incorporation of the 6-bromo-1,3-dioxaindane moiety into polymeric structures offers a promising avenue for the creation of new materials with advanced properties.
Design of Next-Generation Molecular Probes and Tools
The sulfonyl chloride and sulfonyl fluoride (B91410) moieties are increasingly being recognized as valuable "warheads" for the development of chemical probes and tools to study biological systems. nih.govrsc.org
Future research in this direction could involve:
Activity-Based Probes (ABPs): Sulfonyl fluorides, which can be readily synthesized from the corresponding sulfonyl chloride, are known to covalently modify the active sites of certain enzymes, such as serine proteases. nih.govnih.gov By attaching a reporter tag (e.g., a fluorophore or a biotin) to the 6-bromo-1,3-dioxaindane scaffold, it would be possible to design novel ABPs to profile the activity of specific enzyme families in complex biological samples.
Fluorescent Probes: The sulfonyl group can be used to attach the 6-bromo-1,3-dioxaindane scaffold to a fluorophore. The resulting probe could be designed to respond to specific analytes or changes in the cellular environment, leading to a change in its fluorescent properties. For example, probes have been designed where the sulfonyl group acts as a protecting group for a fluorophore, which is released upon reaction with a specific biological target. nih.gov
Bioconjugation Reagents: The reactive sulfonyl chloride can be used to link the 6-bromo-1,3-dioxaindane unit to biomolecules such as proteins or peptides. nih.gov The bromo-functionalized scaffold could then be used for further modifications or as a handle for immobilization.
The development of molecular probes and tools based on the this compound scaffold holds significant promise for advancing our understanding of complex biological processes.
Q & A
Basic Question
- Purification :
- Recrystallization : Use hexane/ethyl acetate mixtures.
- Column Chromatography : Silica gel with non-polar solvents (e.g., dichloromethane:hexane 3:1).
- Characterization :
What role does computational chemistry play in predicting novel reaction pathways for this compound?
Advanced Question
- Retrosynthetic Analysis : AI tools (e.g., Reaxys, Pistachio) predict feasible routes by comparing with structurally similar sulfonyl chlorides .
- DFT Calculations : Model transition states for bromination or sulfonamide formation to optimize reaction coordinates.
- Example : Predicting solvent effects on reaction kinetics using COSMO-RS simulations .
How can cross-coupling reactions involving the bromo substituent be optimized for higher yields?
Advanced Question
The bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key optimizations:
| Parameter | Optimization Strategy |
|---|---|
| Catalyst | Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates |
| Solvent | Dioxane/water mixtures (3:1) with degassing to prevent oxidation |
| Base | K₃PO₄ or Cs₂CO₃ for improved solubility |
| Temperature | 80–100°C for 12–24 hrs |
- Validation : Monitor reaction progress via TLC and isolate products using centrifugal partition chromatography .
What methodologies are recommended for resolving discrepancies in stability studies of sulfonyl chlorides?
Advanced Question
Contradictory stability data may arise from environmental factors:
Controlled Stability Studies :
- Store samples under varying humidity (0–80% RH), temperature (–20°C to 40°C), and light exposure.
- Analyze degradation via HPLC every 24 hrs for 7 days.
Mechanistic Insights : Use LC-MS to identify hydrolysis byproducts (e.g., sulfonic acids).
Comparative Analysis : Benchmark against analogs like 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, which shows enhanced stability due to electron-withdrawing groups .
How can substituent effects on the aromatic ring influence the compound’s reactivity?
Advanced Question
- Electron-Withdrawing Groups (EWGs) : The 1,3-dioxolane ring increases electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitutions but increasing hydrolysis sensitivity.
- Bromo Substituent : Directs electrophilic attacks to the para position and stabilizes transition states in cross-coupling reactions.
- Case Study : Compared to 5-bromo-2-fluorobenzenesulfonyl chloride, the dioxaindane scaffold reduces steric hindrance, improving accessibility for nucleophiles .
What strategies mitigate competing side reactions during functionalization of the sulfonyl chloride group?
Advanced Question
- Protection/Deprotection : Temporarily convert the sulfonyl chloride to a sulfonamide using Boc-protected amines, then regenerate it with HCl/THF.
- Low-Temperature Reactions : Perform substitutions at –20°C to suppress hydrolysis.
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 10 mins vs. 6 hrs) to minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
